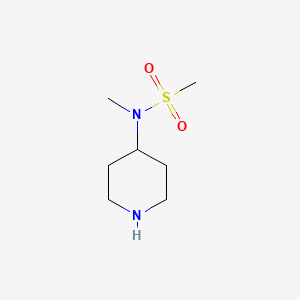

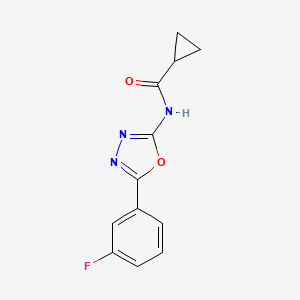

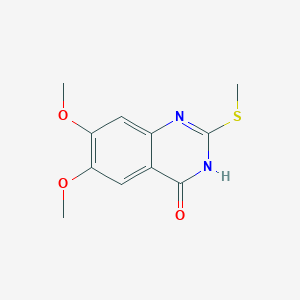

6-Fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 6-Fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one often involves complex reactions and protection strategies. For example, the synthesis and application of a related sulfonyl-protected glycosyl donor in carbohydrate chemistry demonstrate the intricate steps involved in producing such compounds, highlighting the methods for protecting hydroxyl groups and subsequent reactions under mild conditions (Spjut, Qian, & Elofsson, 2010).

科学的研究の応用

Proton Exchange Membranes for Fuel Cells

One notable application of similar sulfone-containing compounds is in the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes (PEMs) for fuel cell applications. These materials, synthesized using a method involving sulfonated side-chain grafting units, demonstrate significant potential due to their high proton conductivity and good thermal and chemical stability, essential characteristics for efficient PEMs in fuel cells (Kim, Robertson, & Guiver, 2008). Similarly, copoly(arylene ether sulfone)s containing flexible acid side chains have been developed, showing promising properties as PEM materials with high proton conductivities and low methanol permeabilities, indicating a good balance between conductivity and water swelling (Wang et al., 2012).

Fluorescent Molecular Probes

The development of fluorescent molecular probes is another significant application. Fluorescent solvatochromic dyes, including those based on 2,5-diphenyloxazoles with sulfonyl groups, serve as sensitive tools for monitoring various biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, which is useful for developing ultrasensitive fluorescent molecular probes (Diwu et al., 1997).

Advanced Oxidation Process Studies

Sulfone compounds are also studied in the context of environmental science, particularly in advanced oxidation processes (AOPs) for degrading persistent organic pollutants. For example, studies on the stability and degradation kinetics of fluorotelomer sulfonates under various AOPs provide insights into potential pathways for the environmental remediation of these compounds (Yang et al., 2014).

Synthetic Chemistry

In synthetic chemistry, sulfone compounds facilitate the modular radical cross-coupling of fluoroalkyl groups with aryl zinc reagents. This method is particularly beneficial for the streamlined preparation of fluorinated scaffolds, which are of high interest in medicinal chemistry research for their potential improved properties (Merchant et al., 2018).

特性

IUPAC Name |

6-fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFBKPLKIVNMPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)